Paromomycin sulfate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Paromomycin is an aminoglycoside antibiotic derived from the bacterium Streptomyces rimosus var. paromomycinus. It was discovered in the 1950s and has been used in medical practice since 1960 . Paromomycin is primarily used to treat a variety of parasitic infections, including amebiasis, giardiasis, leishmaniasis, and tapeworm infections . It is listed on the World Health Organization’s List of Essential Medicines due to its importance in treating these conditions .

Mechanism of Action

Target of Action

Paromomycin sulfate primarily targets the 16S ribosomal RNA in bacterial cells . This RNA is a component of the small (30s) subunit of the bacterial ribosome, which, together with the large (50s) subunit, forms the 70s ribosomal subunit . The ribosome is responsible for protein synthesis in the cell, making it a crucial target for antibiotics like this compound .

Mode of Action

This compound inhibits protein synthesis by binding to the 16S ribosomal RNA . This binding disrupts the normal function of the ribosome, preventing the correct reading of mRNA sequences and the subsequent formation of proteins . This disruption in protein synthesis leads to the death of the bacterial cell .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the protein synthesis pathway in bacteria . By binding to the 16S ribosomal RNA, this compound disrupts the formation of the 70s ribosomal subunit, which is essential for translating the genetic code into proteins . The downstream effects of this disruption include the cessation of essential protein production, leading to bacterial cell death .

Pharmacokinetics

This compound is poorly absorbed in the gastrointestinal (GI) tract, which means its bioavailability is low when administered orally . The majority of the drug is excreted in the feces .

Result of Action

The primary result of this compound’s action is the inhibition of protein synthesis, leading to the death of bacterial cells . This makes it effective in treating various bacterial infections, particularly those in the GI tract .

Preparation Methods

Synthetic Routes and Reaction Conditions: Paromomycin is produced through fermentation using the bacterium Streptomyces rimosus varparomomycinus . The production process involves solid-state fermentation, which has been optimized to enhance yield and reduce costs . The fermentation process typically involves the use of agro-industrial byproducts like corn bran, which are impregnated with aminoglycoside production media . The optimal conditions for fermentation include a pH of 8.5, an inoculum size of 5% v/w, and a temperature of 30°C .

Industrial Production Methods: In industrial settings, paromomycin is produced using both solid-state and submerged liquid fermentation methods . Solid-state fermentation is preferred due to its cost-effectiveness, lower energy consumption, and reduced wastewater discharge . The process involves the selection of suitable substrates, optimization of environmental conditions, and the use of response surface methodology to maximize yield .

Chemical Reactions Analysis

Paromomycin undergoes various chemical reactions, including:

Oxidation: Paromomycin can be oxidized under specific conditions, leading to the formation of oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions of paromomycin are less common but can be achieved using reducing agents like sodium borohydride.

Substitution: Paromomycin can undergo substitution reactions, particularly in the presence of strong nucleophiles. These reactions can lead to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Paromomycin sulfate is an aminoglycoside antibiotic primarily used to treat parasitic and bacterial infections, particularly within the intestines . It is characterized by its poor absorption into the bloodstream, which makes it effective for treating infections within the intestines but unsuitable for systemic infections .

Medical Applications

- Intestinal Amebiasis: this compound is indicated for treating acute and chronic intestinal amebiasis . However, it is ineffective against extraintestinal amebiasis .

- Hepatic Encephalopathy: It is also used as an adjunctive therapy in managing hepatic encephalopathy, a condition associated with liver disease and excess ammonia in the body. Paromomycin helps reduce ammonia levels by suppressing the growth of ammonia-producing bacteria in the intestines .

- Leishmaniasis: Paromomycin is used to treat leishmaniasis, a parasitic disease. It has shown effectiveness against cutaneous and visceral leishmaniasis . Intramuscular injections of paromomycin have been used, and a modified version, paromomycin-loaded albumin microspheres, has been developed to target macrophages for enhanced treatment .

- Other Parasitic Infections: Paromomycin is used to treat other parasitic infections, including giardiasis and tapeworm infections . It is also considered a first-line treatment for amebiasis or giardiasis during pregnancy .

Scientific Research Applications

- ** ২০১০ 항생제 Database:** Paromomycin acts by binding to 16S ribosomal RNA, leading to errors in ribosomal translation and inhibiting protein synthesis in nonresistant cells . It has demonstrated antimicrobial activity against Escherichia coli and Staphylococcus aureus .

- Selection Marker in Plant Genetic Engineering: this compound is utilized in plant genetic engineering as a selection marker. For example, it has been used in selecting regenerated buds in apricot ( Prunus armeniaca) transformation experiments .

- Veterinary Parasitology: Paromomycin's effects against intestinal protozoa have been studied in veterinary medicine .

Dosage

The typical dosage for this compound is 25 to 35 mg/kg of body weight daily, administered in three doses with meals for five to ten days . For adults, a common dose for intestinal amebiasis is 4 g daily in divided doses at regular intervals for five to six days .

Adverse Effects

Common side effects of oral paromomycin include loss of appetite, vomiting, abdominal pain, and diarrhea . Injection site pain is a common adverse event with intramuscular administration . In some cases, elevated hepatic enzymes have led to discontinuation of treatment .

Clinical Trials and Studies

- A study evaluating the efficacy of paromomycin for symptomatic cryptosporidial enteritis in HIV-infected adults found no significant treatment response compared to placebo .

- Clinical trials have confirmed the effectiveness and safety of injectable paromomycin for treating visceral leishmaniasis .

- Studies have explored the use of short courses of paromomycin for visceral leishmaniasis, sometimes in combination with other antileishmanial agents .

Comparison with Similar Compounds

Paromomycin is similar to other aminoglycoside antibiotics, such as neomycin, streptomycin, and gentamicin . it has unique properties that distinguish it from these compounds:

Neomycin: Both paromomycin and neomycin are derived from species and have similar mechanisms of action.

Streptomycin: Streptomycin is primarily used to treat tuberculosis, while paromomycin is used for parasitic infections. Streptomycin has a broader spectrum of activity against mycobacteria.

Gentamicin: Gentamicin is used to treat severe bacterial infections, particularly those caused by Gram-negative bacteria.

Biological Activity

Paromomycin sulfate is an aminoglycoside antibiotic primarily used for its efficacy against various protozoal and bacterial infections. Its biological activity is largely attributed to its mechanism of action, pharmacokinetics, and clinical applications. This article delves into the detailed biological activity of this compound, supported by case studies and research findings.

Paromomycin exerts its antibacterial effects by binding to the 16S ribosomal RNA component of the bacterial ribosome. This binding occurs at the A site of the ribosome, leading to the production of defective polypeptide chains. Consequently, this disruption in protein synthesis results in bacterial cell death. The drug's activity is particularly notable against enteric bacteria and certain protozoa, including Entamoeba histolytica, which causes intestinal amebiasis .

Pharmacokinetics

- Absorption : Paromomycin is poorly absorbed when administered orally, with nearly 100% of the drug recoverable in feces .

- Distribution : The volume of distribution is limited due to its poor absorption, making it effective primarily in the gastrointestinal tract.

- Metabolism and Excretion : The drug is not significantly metabolized and is excreted unchanged in feces, which limits systemic exposure and potential side effects .

Clinical Applications

This compound is primarily indicated for:

- Intestinal Amebiasis : Effective in treating infections caused by E. histolytica.

- Leishmaniasis : Used as part of combination therapy for visceral leishmaniasis.

- Bacterial Infections : It has shown activity against various Gram-negative bacteria.

Case Studies

-

Treatment of Intestinal Amebiasis :

A study demonstrated that this compound was effective in reducing symptoms and eradicating E. histolytica in patients with intestinal amebiasis. Patients receiving paromomycin showed significant improvement compared to those on placebo, highlighting its therapeutic efficacy . -

Use in Leishmaniasis :

Clinical trials have indicated that paromomycin, when combined with other agents such as miltefosine, enhances treatment outcomes for visceral leishmaniasis, showcasing its role in polypharmacy approaches .

Research Findings

Recent studies have expanded on the structural modifications of paromomycin to enhance its antibacterial properties while reducing toxicity. For instance:

- 2’-N-Alkyl Derivatives : Modifications at the 2’ position have resulted in derivatives with improved selectivity for bacterial ribosomes over human mitochondrial ribosomes, thereby reducing ototoxicity associated with aminoglycosides .

- In Vitro Studies : Research has shown that paromomycin maintains activity against resistant strains of bacteria when modified appropriately, indicating potential for developing new therapeutic agents .

Comparative Efficacy Table

| Bacterial Strain | MIC (µg/mL) Paromomycin | MIC (µg/mL) Neomycin |

|---|---|---|

| Staphylococcus aureus | 0.5 | 0.25 |

| E. coli AG001 | 1 | 1 |

| Klebsiella pneumoniae | 0.25–0.5 | 0.5 |

| Acinetobacter baumannii | 1–2 | 1 |

This table illustrates the minimum inhibitory concentrations (MIC) for paromomycin compared to neomycin against various bacterial strains, demonstrating its competitive efficacy within the aminoglycoside class .

Properties

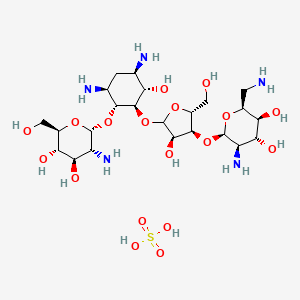

IUPAC Name |

5-amino-2-(aminomethyl)-6-[5-[3,5-diamino-2-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol;sulfuric acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H45N5O14.H2O4S/c24-2-7-13(32)15(34)10(27)21(37-7)41-19-9(4-30)39-23(17(19)36)42-20-12(31)5(25)1-6(26)18(20)40-22-11(28)16(35)14(33)8(3-29)38-22;1-5(2,3)4/h5-23,29-36H,1-4,24-28H2;(H2,1,2,3,4) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJRDOKAZOAKLDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.OS(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H47N5O18S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

713.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.